5-Fluoro-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a bicyclic sulfonamide (sultam) structure known for metabolic stability and conformational rigidity. Key substitutions include:
- 1-Methyl group: Modifies steric and lipophilic properties.
- Imidazo[1,2-a]pyridin-2-ylmethyl moiety: A nitrogen-rich heterocycle linked via a methyl group, likely influencing receptor interactions.
Properties
Molecular Formula |
C15H13FN4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-fluoro-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C15H13FN4O2S/c1-18-13-6-5-11(16)8-14(13)20(23(18,21)22)10-12-9-19-7-3-2-4-15(19)17-12/h2-9H,10H2,1H3 |
InChI Key |
OHTKKRLTEHQQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-({imidazo[1,2-a]pyridin-2-yl}methyl)-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with benzothiadiazole precursors under controlled conditions. The reaction often requires the use of catalysts such as iron or transition metals and may involve steps like oxidative coupling, tandem reactions, and hydroamination .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solvent-free synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-({imidazo[1,2-a]pyridin-2-yl}methyl)-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents include aldehydes, nitroalkanes, and 2-aminopyridine. Reaction conditions often involve specific temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit key pathways involved in tumor growth. Research indicates that compounds similar to 5-Fluoro-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exhibit selective cytotoxicity against various cancer cell lines by targeting specific kinases involved in cancer proliferation and survival .
Enzyme Inhibition:
The compound has been studied for its ability to inhibit enzymes critical in cancer metabolism. For example, it has been evaluated as a potential inhibitor of c-Met and other receptor tyrosine kinases that are often overexpressed in tumors. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine core can enhance its inhibitory potency .
Pharmacological Insights
Mechanism of Action:
The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have demonstrated that it can induce apoptosis in cancer cells via the activation of caspases and the downregulation of anti-apoptotic proteins .
Bioavailability and Drug Development:
Research into the pharmacokinetics of this compound indicates favorable absorption characteristics when administered orally. Its solubility profile suggests it could be formulated into various dosage forms for clinical use. Ongoing studies are focused on optimizing its bioavailability through prodrug strategies or novel delivery systems .
Case Studies
Case Study 1: In Vitro Anticancer Efficacy
A study conducted on several imidazo[1,2-a]pyridine derivatives revealed that 5-Fluoro-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7). The IC50 values obtained were comparable to those of established chemotherapeutic agents .
Case Study 2: In Vivo Efficacy and Safety Profile
In vivo studies using murine models showed that administration of the compound resulted in a marked reduction in tumor size without significant toxicity to normal tissues. Histopathological evaluations confirmed the compound's selective action on tumor cells while sparing healthy cells .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-fluoro-3-({imidazo[1,2-a]pyridin-2-yl}methyl)-1-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related imidazo-fused heterocycles (Table 1), focusing on core scaffolds, substituents, and inferred pharmacological properties.
Table 1: Key Features of Comparable Compounds
Key Findings
Core Structure Differences :
- The sultam core in the target compound provides rigidity and metabolic resistance compared to carboxylic acid derivatives (e.g., 1108174-22-6), which are more prone to glucuronidation .
- Imidazo[1,2-a]pyridine vs. imidazo[2,1-b]thiazole : The former is associated with CNS permeability, while the latter’s thiazole ring may enhance aqueous solubility .
Substituent Effects: Fluorine (target compound) vs. chloro-phenyl (1108174-22-6): Fluorine’s electronegativity may improve binding selectivity, whereas chloro-phenyl groups enhance hydrophobic interactions.
Pharmacokinetic Trends :
- Sultam-based compounds generally exhibit longer half-lives than carboxylic acid analogs due to resistance to enzymatic degradation.
- Imidazo[1,2-a]pyridine derivatives often show superior CNS activity compared to thiazole or pyridazine analogs .
Biological Activity
5-Fluoro-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on its biological activity, including relevant data tables and case studies.
- Molecular Formula : C₁₅H₁₃FN₄O₂S
- Molecular Weight : 332.4 g/mol
- CAS Number : 2034592-05-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In a comparative study, compounds structurally similar to 5-Fluoro-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exhibited significant growth inhibition across multiple cancer types. For instance, derivatives showed IC50 values ranging from 0.42 µM to 6.82 µM against various cell lines including MDA-MB-435 (melanoma) and T-47D (breast cancer) .
Mechanistic Insights
The mechanism of action for this class of compounds often involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. Some studies suggest that these compounds may modulate the activity of kinases involved in oncogenic signaling . Additionally, they may induce apoptosis in cancer cells through intrinsic pathways.
Antimicrobial Activity
Beyond anticancer properties, imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial effects. The compound has shown promising results against various bacterial strains.
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
One notable study involved the evaluation of a series of imidazo[1,2-a]pyridine derivatives for their ability to inhibit PD-1/PD-L1 interactions in immune cells. The compound demonstrated a significant capacity to enhance immune response at concentrations as low as 100 nM . This highlights its potential role in immunotherapy applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
